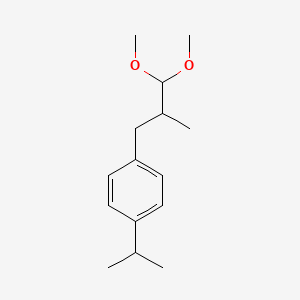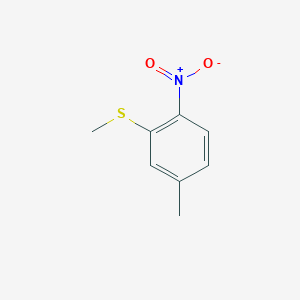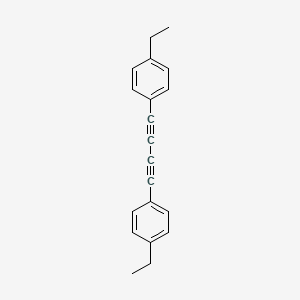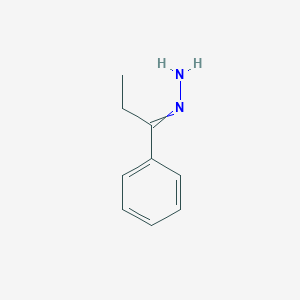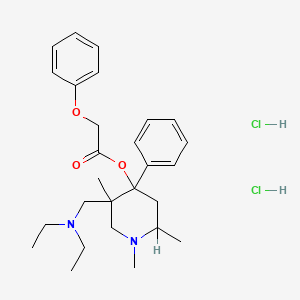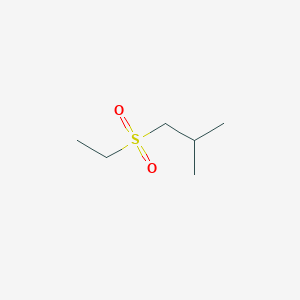
Ethyl isobutyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl isobutyl sulfone is an organosulfur compound with the molecular formula C6H14O2S and a molecular weight of 150.239 g/mol . It is characterized by the presence of a sulfone group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl isobutyl sulfone can be synthesized through several methods, including the oxidation of sulfides and the alkylation of sulfinates. One common method involves the oxidation of ethyl isobutyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction typically occurs in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl isobutyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonic acids or other higher oxidation state compounds.
Reduction: Reduction reactions can convert it back into sulfides or thiols.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiolates.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted sulfones depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl isobutyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl isobutyl sulfone exerts its effects is primarily through its ability to participate in redox reactions and form stable intermediates. The sulfone group can stabilize adjacent carbanions, making it a valuable intermediate in various chemical transformations . In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Ethyl isobutyl sulfone can be compared with other sulfones such as:
Sulfolane: Known for its use as a solvent in industrial processes.
Methyl sulfone: Commonly used in dietary supplements and as an anti-inflammatory agent.
Dimethyl sulfone: Used in the treatment of osteoarthritis and other inflammatory conditions.
This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
34008-93-0 |
|---|---|
Formule moléculaire |
C6H14O2S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
1-ethylsulfonyl-2-methylpropane |
InChI |
InChI=1S/C6H14O2S/c1-4-9(7,8)5-6(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
NJAKRNRJVHIIDT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


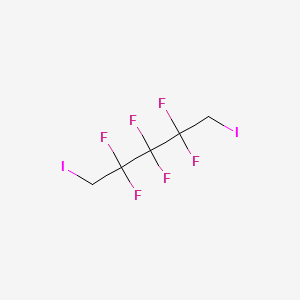
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)



![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
